1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea

Hammett substituent constant structure-activity relationship electronic effect

1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea (CAS 1797900-85-6; molecular formula C₂₀H₂₆N₂O₃; molecular weight 342.4 g/mol) is a synthetic disubstituted urea derivative featuring a 2-methoxy-2-phenylbutyl moiety on one nitrogen and a 4-methoxybenzyl group on the other. The compound belongs to the N,N′-disubstituted urea class, a privileged scaffold in medicinal chemistry associated with diverse bioactivities including kinase inhibition, soluble epoxide hydrolase (sEH) modulation, and receptor binding.

Molecular Formula C20H26N2O3
Molecular Weight 342.439
CAS No. 1797900-85-6
Cat. No. B2379366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea
CAS1797900-85-6
Molecular FormulaC20H26N2O3
Molecular Weight342.439
Structural Identifiers
SMILESCCC(CNC(=O)NCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC
InChIInChI=1S/C20H26N2O3/c1-4-20(25-3,17-8-6-5-7-9-17)15-22-19(23)21-14-16-10-12-18(24-2)13-11-16/h5-13H,4,14-15H2,1-3H3,(H2,21,22,23)
InChIKeyUMNQEAGMFLHVSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea (CAS 1797900-85-6): Structural and Procurement Baseline for a Disubstituted Urea Research Candidate


1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea (CAS 1797900-85-6; molecular formula C₂₀H₂₆N₂O₃; molecular weight 342.4 g/mol) is a synthetic disubstituted urea derivative featuring a 2-methoxy-2-phenylbutyl moiety on one nitrogen and a 4-methoxybenzyl group on the other [1]. The compound belongs to the N,N′-disubstituted urea class, a privileged scaffold in medicinal chemistry associated with diverse bioactivities including kinase inhibition, soluble epoxide hydrolase (sEH) modulation, and receptor binding . As of mid-2026, no peer-reviewed primary research articles or patents specifically describing the synthesis, biological evaluation, or application of this exact compound have been identified in major scientific databases (PubMed, Google Scholar, USPTO, EPO, BindingDB, ChEMBL), placing it in the category of a commercially available but scientifically uncharacterized research tool compound.

Why In-Class N,N′-Disubstituted Ureas Cannot Simply Substitute for 1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea


Within the N,N′-disubstituted urea class, even minor structural variations at the N-benzyl substituent are known to produce large shifts in target binding affinity, selectivity profile, and physicochemical properties [1]. For the 2-methoxy-2-phenylbutyl-bearing sub-series, substitution at the 4-position of the benzyl ring (e.g., -OCH₃ in the target compound vs. -Cl, -F, -CH₃, or -H in close analogs) alters both electronic character (Hammett σₚ values ranging from −0.27 for OCH₃ to +0.23 for Cl) and lipophilicity (estimated ΔlogP of ~0.3–0.6 units across the series), two parameters that critically influence membrane permeability, metabolic stability, and off-target binding [2]. Generic replacement of the 4-methoxybenzyl substructure with a 4-chlorobenzyl or 2-methylphenyl analog therefore carries material risk of altering pharmacological behavior without direct comparative data to justify the substitution.

Quantitative Comparative Evidence: 1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea vs. Closest Structural Analogs


Electronic Modulation at the 4-Position of the N-Benzyl Ring: 4-OCH₃ vs. 4-Cl and 4-F Substituents

The 4-methoxy substituent on the benzyl ring of the target compound exerts a distinct electronic influence compared to halogenated analogs. Using Hammett σₚ constants, the 4-OCH₃ group (σₚ = −0.27) is electron-donating, whereas 4-Cl (σₚ = +0.23) and 4-F (σₚ = +0.06) are electron-withdrawing [1]. This electronic difference can modulate the electron density of the urea NH involved in hydrogen-bonding interactions with biological targets, a critical determinant of binding affinity in urea-based inhibitors. No direct head-to-head activity comparison for this exact compound set has been published; this evidence is class-level inference drawn from established physical organic chemistry principles and SAR trends observed in structurally related N-alkyl-N'-benzylurea series [2].

Hammett substituent constant structure-activity relationship electronic effect

Lipophilicity Differentiation: Predicted logP of the 4-Methoxybenzyl Urea vs. Halogenated and Alkyl Analogs

The predicted octanol-water partition coefficient (logP) differentiates the target compound from its closest commercially available analogs. Using the PubChem-predicted XLogP3 algorithm, 1-(2-methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea has an estimated logP of 3.8, compared to 4.2 for the 4-chlorobenzyl analog and 3.5 for the 4-fluorobenzyl analog [1]. The 0.4 logP unit reduction vs. the 4-chloro derivative suggests moderately improved aqueous solubility and potentially reduced non-specific protein binding, while the +0.3 unit increase vs. the 4-fluoro derivative indicates higher membrane permeability. These predicted values are cross-study comparable and should be verified experimentally.

lipophilicity logP drug-likeness permeability

Molecular Weight and Heavy Atom Count Comparison Across the 2-Methoxy-2-phenylbutyl Urea Series

The target compound possesses a molecular weight of 342.4 g/mol (25 heavy atoms), placing it at the upper threshold of fragment-like but within lead-like chemical space. In comparison, the 2-methylphenyl analog (CAS 1797887-18-3) has a lower MW of 312.4 g/mol (23 heavy atoms, C₁₉H₂₄N₂O₂), while the 4-chlorobenzyl analog (CAS 1797887-28-5) has a MW of 346.8 g/mol (24 heavy atoms, C₁₉H₂₃ClN₂O₂) . The additional methoxy oxygen in the target compound increases hydrogen-bond acceptor count by one relative to the 2-methylphenyl and 4-chlorobenzyl analogs, potentially influencing aqueous solubility and crystal packing. This cross-study comparable evidence is derived from authoritative database entries for the structural series.

molecular weight heavy atom count drug-likeness physicochemical profile

Estimated Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Simplest Analogs

The target compound contains 9 rotatable bonds (8 single bonds plus the urea C–N bond with partial double-bond character), conferring substantial conformational flexibility. The simplest analog in the series, 1-ethyl-3-(2-methoxy-2-phenylbutyl)urea, contains only 6 rotatable bonds, representing a 33% reduction in conformational degrees of freedom [1]. In drug discovery, higher rotatable bond count is generally associated with increased entropic penalty upon target binding, potentially reducing binding affinity unless compensated by enthalpic gains [2]. However, increased flexibility can also enable induced-fit recognition of multiple target conformations. This class-level inference highlights the need for direct comparative biophysical data (e.g., ITC, SPR) when selecting between these analogs for target-based screening.

conformational flexibility rotatable bonds entropic penalty binding affinity

Recommended Application Scenarios for 1-(2-Methoxy-2-phenylbutyl)-3-(4-methoxybenzyl)urea Based on Evidence Profile


Exploratory Medicinal Chemistry: SAR Profiling of the N-Benzyl Position in 2-Methoxy-2-phenylbutyl Urea Series

The target compound serves as the 4-methoxybenzyl member of a structural series that includes 4-chlorobenzyl, 4-fluorobenzyl, 2-methylphenyl, and N-ethyl analogs. Procurement for systematic parallel SAR evaluation is supported by the distinct electronic (σₚ = −0.27 vs. +0.23 for 4-Cl) and lipophilic (ΔlogP ≈ −0.4) profile of the 4-OCH₃ substituent, enabling deconvolution of electronic vs. steric contributions to target binding in biochemical or cell-based assays . This scenario is appropriate when the research objective is to build a comprehensive SAR matrix for the benzyl-binding sub-pocket of the target protein.

Computational Chemistry and In Silico Screening: Model Validation with Experimentally Uncharacterized Urea Scaffolds

As a compound with well-defined structure (confirmed SMILES, InChIKey, and molecular formula from PubChem CID 71810791) but no published biological data, this compound is suitable as a test case for validating in silico target prediction algorithms, molecular docking protocols, or machine learning-based bioactivity models [1]. The compound's intermediate predicted logP (3.8) and favorable drug-likeness parameters (MW 342.4; HBD 2; HBA 3) place it in a chemical space where computational predictions should be reliable, providing a rigorous test of model performance against an uncharacterized but drug-like molecule.

Analytical Method Development: Chromatographic Separation of Disubstituted Urea Structural Isomers

The close structural similarity between the target compound (4-OCH₃-benzyl) and its 2-methylphenyl (CAS 1797887-18-3) and 4-chlorobenzyl (CAS 1797887-28-5) analogs creates a challenging separation problem suitable for developing and validating HPLC/UPLC methods for isomer resolution . The distinct UV chromophore of the 4-methoxybenzyl group (λ_max ~230 nm and ~275 nm) vs. the chlorobenzyl analog provides an additional detection parameter for method optimization, making this compound a useful analytical reference standard for laboratories working with disubstituted urea libraries.

Pre-Clinical Tool Compound Procurement: Target Class Screening Where Urea NH Pharmacophore is Critical

For screening campaigns targeting enzyme classes with a known urea-binding pharmacophore (e.g., soluble epoxide hydrolase, acyl-CoA:cholesterol acyltransferase, certain kinases), the target compound offers a structurally distinct benzyl substitution pattern (4-OCH₃) compared to common screening deck members [1]. The electron-donating methoxy group may engage in unique hydrogen-bonding or π-stacking interactions with tyrosine or phenylalanine residues in the target binding pocket, potentially revealing hit matter that would be missed with halogenated benzyl analogs. This scenario is supported by class-level inference from published urea-based inhibitor SAR, pending experimental confirmation.

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